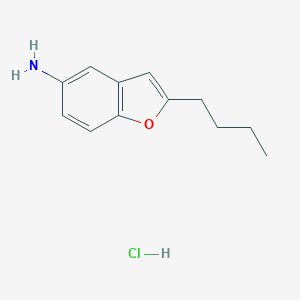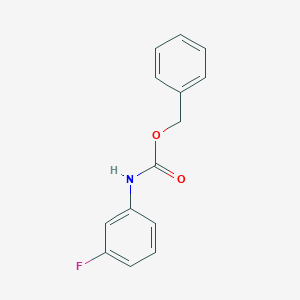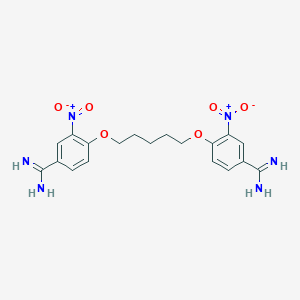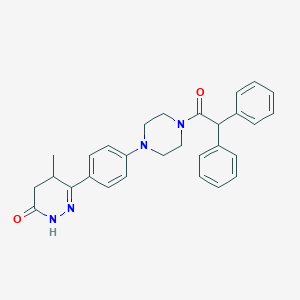
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DAPP is a small molecule that belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of DAPP is not fully understood, but it is believed to act on multiple targets in the body. DAPP has been shown to inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DAPP also modulates the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
生化和生理效应
DAPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DAPP induces apoptosis and inhibits angiogenesis by reducing the expression of pro-angiogenic factors. In neurodegenerative diseases, DAPP reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DAPP has several advantages for laboratory experiments, including its high degree of purity, stability, and solubility in water and organic solvents. However, DAPP has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations need to be addressed in future studies to fully understand the potential of DAPP as a therapeutic agent.
未来方向
Future research on DAPP should focus on elucidating its mechanism of action and identifying its molecular targets. The development of more potent and selective derivatives of DAPP may also lead to the discovery of novel therapeutic agents for various diseases. Additionally, the pharmacokinetics and toxicity of DAPP need to be further studied to determine its safety and efficacy in humans.
In conclusion, DAPP is a promising compound that has potential therapeutic applications in various diseases. Its synthesis has been optimized to produce high yields of the compound, making it a viable candidate for further research. However, further studies are needed to fully understand its mechanism of action, molecular targets, and safety profile.
合成方法
The synthesis of DAPP involves the reaction of 6-bromo-2-(phenylacetylamino)pyridine with diphenylacetylpiperazine in the presence of a palladium catalyst. The reaction yields DAPP as a white solid with a high degree of purity. The synthesis of DAPP has been optimized to produce high yields of the compound, making it a viable candidate for further research.
科学研究应用
DAPP has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DAPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DAPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
CAS 编号 |
150319-80-5 |
|---|---|
产品名称 |
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
分子式 |
C29H30N4O2 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |
InChI 键 |
WTYQSBSCFKPORW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
同义词 |
6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



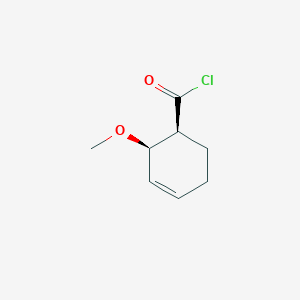
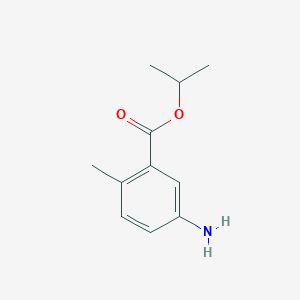
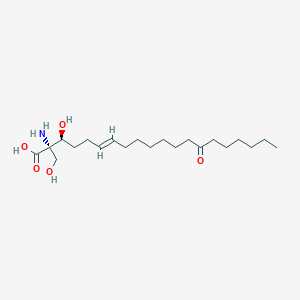
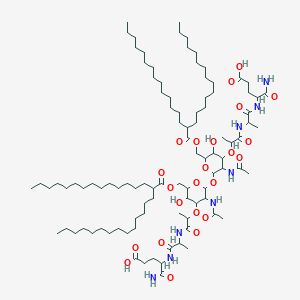
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
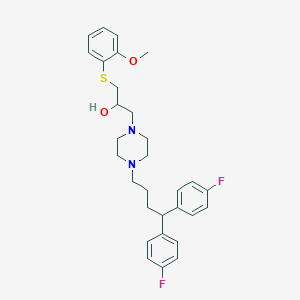
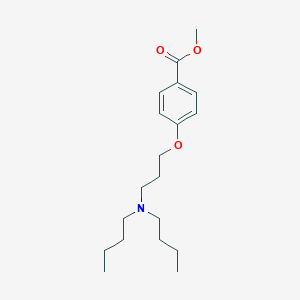
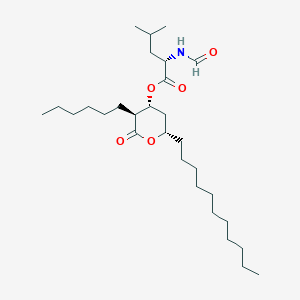
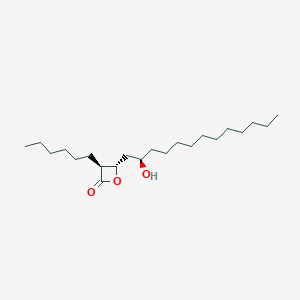
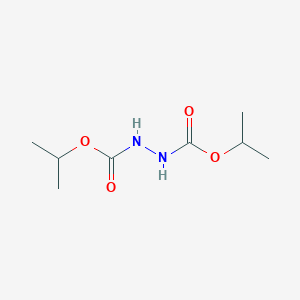
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
